2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a chemical compound that incorporates a trifluoroacetamide group and a thiazolo[5,4-B]pyridine moiety.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has been shown to interact with PI3K enzymes, exhibiting potent inhibitory activity . The compound’s interaction with these enzymes is crucial for its biochemical role, as PI3Ks are key players in cell signaling pathways .
Cellular Effects
The compound’s interaction with PI3K enzymes influences various cellular processes. By inhibiting PI3K enzymes, 2,2,2-Trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide exerts its effects by binding to PI3K enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves the following steps:
Formation of the Thiazolo[5,4-B]pyridine Core: This can be achieved by annulating a pyridine ring to a thiazole ring.
Introduction of the Trifluoroacetamide Group: This step involves the reaction of the thiazolo[5,4-B]pyridine derivative with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-tumor activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds also contain a fused thiazole and pyridine ring but differ in their substitution patterns and biological activities.
Indole Derivatives: Compounds like indole derivatives share some structural similarities and biological activities but have different core structures.
Uniqueness
2,2,2-Trifluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)13(21)19-9-4-1-3-8(7-9)11-20-10-5-2-6-18-12(10)22-11/h1-7H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYQHCUQBYIICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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